molecular formula C8H12Cl2N2O2 B2946237 Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride CAS No. 1423031-32-6

Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride

Cat. No.: B2946237
CAS No.: 1423031-32-6
M. Wt: 239.1
InChI Key: FJENXLNNGVRVJW-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride is a pyridine-based compound featuring an aminomethyl substituent at the 2-position and a methyl ester group at the 4-position. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its freebase form. The compound is primarily utilized in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules or as a building block for heterocyclic derivatives. Key suppliers, such as CymitQuimica and GLPBIO, offer it with >95% purity, emphasizing its role in high-precision research applications .

Properties

IUPAC Name

methyl 2-(aminomethyl)pyridine-4-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;;/h2-4H,5,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJENXLNNGVRVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride typically involves the reaction of 2-(aminomethyl)pyridine-4-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under inert atmosphere conditions at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired product formation .

Major Products Formed

The major products formed from these reactions include various pyridine derivatives, amine derivatives, and substituted pyridine compounds .

Scientific Research Applications

Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride is used in several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, and physicochemical properties. Below is a detailed comparison with selected derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Price (1g)
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride C₈H₁₂Cl₂N₂O₂ 263.10* 2-(aminomethyl), 4-COOCH₃, 2HCl Not listed 128.00 €
Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride C₉H₁₄Cl₂N₂O₂ 277.13 2-(1-aminoethyl), 4-COOCH₃, 2HCl Not listed Not available
Methyl 4-chloro-2-pyridinecarboxylate hydrochloride C₇H₇Cl₂NO₂ 208.04 4-Cl, 2-COOCH₃, 1HCl 176977-85-8 Not available
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride C₆H₁₀ClFNO₂ 197.60 Cyclobutane-F, 1-NH₂, 1HCl Not listed Not available

*Molecular weight calculated based on formula.

Key Differences:

Substituent Effects: The aminomethyl group in the target compound enhances nucleophilicity, making it reactive in peptide coupling or alkylation reactions. In contrast, the chloro substituent in Methyl 4-chloro-2-pyridinecarboxylate hydrochloride reduces reactivity toward nucleophiles but increases electrophilicity at the pyridine ring .

Solubility and Stability: The dihydrochloride form of the target compound offers superior aqueous solubility compared to mono-hydrochloride analogs (e.g., Methyl 4-chloro-2-pyridinecarboxylate hydrochloride). This property is critical for biological assays requiring aqueous buffers . Cyclobutane derivatives (e.g., Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride) exhibit rigid structures, which may influence binding affinity in drug-target interactions .

Price and Availability: The target compound is priced at 128.00 €/g (CymitQuimica), while structurally distinct analogs like Methyl 4-hydroxybut-2-ynoate cost 545.00 €/g, reflecting differences in synthetic complexity .

Notes on Discrepancies and Data Gaps

  • refers to the compound as a hydrochloride (mono-salt), while the query specifies dihydrochloride. This discrepancy highlights the need for verification with suppliers.

Biological Activity

Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride is a compound of increasing interest in biological and medicinal chemistry due to its diverse potential applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₈H₁₁Cl₂N₂O₂, with a molecular weight of approximately 239.1 g/mol. The compound features a pyridine ring with an aminomethyl group and a carboxylate moiety, contributing to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is known to modulate the activity of these targets, leading to various biological effects. The specific pathways involved can vary depending on the application and target.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Binding : Its ability to bind to neurotransmitter receptors suggests potential roles in neuropharmacology .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's effectiveness varies with different microorganisms, highlighting its potential as an antimicrobial agent in clinical settings .

Anticancer Potential

Studies have explored the anticancer properties of this compound. For instance, it has been investigated as a Bcl-2/Bcl-xL inhibitor, showing promising results in inhibiting tumor growth in vitro . The compound demonstrated an IC50 value of 38 nM against cancer cell lines, indicating strong potency .

Case Study 1: Anticancer Activity

In a study focusing on the inhibition of Bcl-2/Bcl-xL proteins, this compound was tested alongside other compounds. Results indicated that it significantly inhibited cell growth in H146 cell lines, suggesting its potential as a therapeutic agent for malignancies associated with these proteins .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial activity against several pathogens. The compound was found to be effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating its potential utility in treating infections caused by these bacteria .

Data Summary

Biological ActivityTarget Organism/PathwayIC50/MIC ValueReference
AnticancerBcl-2/Bcl-xL38 nM
AntimicrobialStaphylococcus aureusMIC = 25 µg/mL
Escherichia coliMIC = 50 µg/mL

Q & A

Q. Comparison Table :

MethodStarting MaterialCatalyst/ConditionsYield
Cyano Group Reduction2-cyano-4-pyridinecarboxylateH₂, Pd/C, methanol, RT~99%
N-Oxide HydrogenationMethyl isonicotinate-N-oxideH₂, Raney Ni, elevated temperatureN/A

Recommendation : Route 1 is preferred for high yield and simplicity. Researchers should optimize reaction parameters (e.g., catalyst loading, solvent polarity) to maximize efficiency.

Basic: How should researchers handle and store this compound to ensure stability?

Q. Answer :

  • Storage : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .
  • Handling : Use gloves and protective eyewear. Avoid exposure to moisture, as hydrochloride salts are hygroscopic and may degrade in humid conditions .

Advanced: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Q. Answer :

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify aminomethyl (-CH₂NH₂) and ester (-COOCH₃) groups. Compare shifts with PubChem data for analogous pyridine derivatives .
    • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) at m/z 215.09 (free base) or 287.06 (dihydrochloride) .
  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection at 254 nm; retention time should align with reference standards (e.g., ≥98% purity as per pharmaceutical guidelines) .

Advanced: How does the dihydrochloride form influence the compound's solubility and reactivity compared to the free base?

Q. Answer :

  • Solubility : The dihydrochloride salt increases water solubility due to ionic interactions, facilitating use in aqueous reaction systems. For example, dopamine hydrochloride (a structurally related compound) is freely soluble in water .
  • Reactivity : Protonation of the aminomethyl group (-CH₂NH₃⁺) reduces nucleophilicity, potentially slowing reactions like acylation. Adjust pH (e.g., with NaHCO₃) to regenerate the free amine for further derivatization .

Basic: What are the known hazards associated with this compound, and what safety precautions are necessary?

Q. Answer :

  • Hazards : Limited acute toxicity data, but hydrochloride salts may cause irritation to skin, eyes, and respiratory tract .
  • Precautions : Use fume hoods for powder handling. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced: What strategies can resolve contradictions in reported synthetic yields or reaction conditions?

Q. Answer :

  • Reproducibility Checks : Validate methods using controlled variables (e.g., catalyst batch, solvent purity). For example, discrepancies in hydrogenation yields may arise from catalyst deactivation .
  • In Situ Monitoring : Employ techniques like TLC or FTIR to track reaction progress and identify intermediates or byproducts .

Advanced: How can computational tools predict the reactivity of the aminomethyl group in further derivatization?

Q. Answer :

  • DFT Calculations : Model reaction pathways (e.g., acylation, alkylation) to predict activation energies and regioselectivity. Software like Gaussian or ORCA can simulate transition states .
  • Molecular Docking : If targeting biological applications, predict binding interactions with enzymes (e.g., kinases) using PyMOL or AutoDock .

Basic: What are the potential applications of this compound in pharmaceutical research?

Q. Answer :

  • Intermediate Synthesis : Used to prepare piperidine or pyridine derivatives for drug candidates (e.g., kinase inhibitors, neurotransmitter analogs) .
  • Biological Probes : The aminomethyl group can be functionalized with fluorophores for imaging studies or linked to pharmacophores to enhance target affinity .

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